CB2 receptor antagonist 2

Cannabinoid pharmacology GPCR antagonism In vitro potency profiling

CB2 receptor antagonist 2 (compound 39) is a potent CB2 antagonist (IC50 0.33 µM) with a distinct residue interaction fingerprint (L17, W6.48, V6.51, C7.42). It is ideal for in vitro dose-response assays requiring a moderate potency window and for structure-function studies of CB2 antagonism.

Molecular Formula C17H21NO6S2
Molecular Weight 399.5 g/mol
Cat. No. B12384313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2 receptor antagonist 2
Molecular FormulaC17H21NO6S2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)OC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C)OC
InChIInChI=1S/C17H21NO6S2/c1-5-8-26(21,22)24-14-9-12(6-7-13(14)23-4)10-15-16(19)18(11(2)3)17(20)25-15/h6-7,9-11H,5,8H2,1-4H3/b15-10-
InChIKeyMQAKIMARBOXTOV-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CB2 Receptor Antagonist 2: Compound 39 Potency and Structural Rationale for CB2 Antagonist Procurement


CB2 receptor antagonist 2, designated as compound 39, is a synthetic organic molecule that functions as a potent antagonist of the cannabinoid receptor type 2 (CB2) with a reported IC50 value of 0.33 μM [1]. Its molecular formula is C17H21NO6S2 with a molecular weight of 399.48 g/mol [2]. A defining structural feature is its strong interaction profile with specific amino acid residues in the CB2 receptor binding pocket, namely L17, W6.48, V6.51, and C7.42, as identified through computational ligand-residue interaction profiling [3]. This compound represents a chemically defined tool for investigating CB2-mediated signaling pathways in contrast to promiscuous cannabinoid ligands.

Why In-Class CB2 Antagonists Cannot Be Substituted: The Case for Compound 39's Differentiated Profile


Substituting CB2 receptor antagonist 2 (compound 39) with other in-class CB2 antagonists without due diligence is scientifically unsound due to significant divergence in primary potency, selectivity metrics, and functional behavior [1]. While broad classification groups compounds as 'CB2 antagonists', the pharmacological landscape reveals stark differences: the high-affinity inverse agonist SR144528 exhibits a Ki of 0.6 nM and ~700-fold CB2 selectivity [2], whereas the protean ligand AM630 displays a Ki of 31.2 nM with >150-fold selectivity and context-dependent functional switching [3]. In contrast, compound 39 demonstrates an IC50 of 0.33 μM and a distinct antagonist interaction fingerprint with residues L17, W6.48, V6.51, and C7.42 [1], suggesting that even compounds with the same nominal target can exhibit unique binding modes and downstream signaling consequences. The critical evidence presented below quantitatively establishes why compound 39 presents a unique selection criteria for studies requiring a specific potency window and a structurally rationalized antagonist binding mode.

Quantitative Differentiation of CB2 Receptor Antagonist 2 Against Key Comparators: An Evidence-Based Procurement Guide


CB2 Antagonist Potency Differentiation: Compound 39 IC50 vs. SR144528 and AM630 Binding Affinity

CB2 receptor antagonist 2 (compound 39) demonstrates an IC50 of 0.33 μM (330 nM) for CB2 receptor antagonism [1]. In contrast, SR144528 exhibits a binding affinity (Ki) of 0.6 nM for CB2 [2], representing an approximately 550-fold higher affinity than compound 39's functional potency. Similarly, AM630 shows a Ki of 31.2 nM for CB2 [3], which is approximately 10-fold more potent than compound 39. This quantitative potency distinction defines compound 39 as a moderately potent antagonist, offering a distinct experimental window compared to the subnanomolar affinity of SR144528 or the nanomolar affinity of AM630.

Cannabinoid pharmacology GPCR antagonism In vitro potency profiling

Structural Differentiation via Ligand-Residue Interaction Fingerprint: Compound 39's Unique Binding Signature

Computational ligand-residue interaction profiling reveals that compound 39 (CB2 receptor antagonist 2) engages in strong interactions with CB2 receptor residues L17, W6.48, V6.51, and C7.42 [1]. This antagonist-specific fingerprint is distinct from the agonist interaction profile observed for compound 6, which interacts with F2.61, I186, and F2.64 [1]. While no direct head-to-head structural data exists for SR144528 or AM630 in this specific study, the identification of L17 as an antagonist-specific hotspot residue provides a structural rationale for compound 39's functional classification as an antagonist, distinguishing it from agonists that may engage the same receptor.

Structural biology GPCR binding modes Molecular pharmacology

CB2 Selectivity Profile: Comparative Analysis of Compound 39, SR144528, and AM630

A comparative selectivity assessment reveals divergent CB2/CB1 discrimination among in-class antagonists. SR144528 demonstrates approximately 700-fold selectivity for CB2 over CB1 (Ki: CB2 = 0.6 nM, CB1 = ~400 nM) and shows no affinity for over 70 other receptors, ion channels, or enzymes (IC50 > 10 μM) [1]. AM630 exhibits >150-fold selectivity (Ki: CB2 = 31.2 nM, CB1 = 5.2 μM) but displays context-dependent functional switching, behaving as an inverse agonist, neutral antagonist, or weak partial agonist depending on assay conditions [2]. For compound 39, selectivity data for CB1 or other off-targets have not been reported in the primary literature, and its selectivity profile remains uncharacterized [3].

Receptor selectivity Off-target profiling Cannabinoid pharmacology

Functional Antagonism vs. Inverse Agonism: Compound 39's Classification Relative to SR144528 and AM630

Compound 39 is classified as a CB2 antagonist based on computational interaction profiling and functional assays [1]; however, its specific mode of antagonism (neutral antagonism versus inverse agonism) has not been explicitly characterized. In contrast, SR144528 is well-established as a high-efficacy CB2 inverse agonist that reduces constitutive receptor activity [2]. AM630 is identified as a protean ligand that can adopt inverse agonist, neutral antagonist, or weak partial agonist behavior depending on the activation state of the CB2 receptor [3]. This functional heterogeneity among CB2 antagonists means that compound 39's precise signaling consequences may differ from these comparators, and users should be aware that the compound's inverse agonist properties, if any, remain undefined.

Functional pharmacology Inverse agonism GPCR signaling

In Vivo Pharmacological Validation: Differential Oral Bioavailability and CNS Penetration Among CB2 Antagonists

SR144528 is characterized as an orally active CB2 antagonist that displaces ex vivo [3H]-CP 55,940 binding to mouse spleen membranes with an ED50 of 0.35 mg/kg following oral administration and exhibits a long duration of action, while showing no interaction with brain CB1 receptors at oral doses [1]. In contrast, AM630 demonstrates in vivo activity following intraperitoneal administration in mice at doses of 1-3 mg/kg, producing anxiolytic effects, but its oral bioavailability has not been reported [2]. For CB2 receptor antagonist 2 (compound 39), no in vivo pharmacokinetic data (oral bioavailability, CNS penetration, or tissue distribution) are currently available in the primary literature [3].

In vivo pharmacology Pharmacokinetics Oral bioavailability

Recommended Research Applications for CB2 Receptor Antagonist 2 Based on Quantitative Evidence


In Vitro Dose-Response Studies Requiring a Moderate-Potency CB2 Antagonist Tool

CB2 receptor antagonist 2 (compound 39), with an IC50 of 0.33 μM, is optimally suited for in vitro dose-response experiments where a moderate potency window is desired [1]. Unlike the subnanomolar affinity of SR144528 (Ki = 0.6 nM), which may saturate receptors at low concentrations and limit dynamic range, compound 39's potency allows for graded inhibition across a micromolar concentration range, facilitating accurate EC50/IC50 determinations in functional assays such as cAMP accumulation or β-arrestin recruitment. Researchers can employ compound 39 to probe CB2-mediated signaling in cell lines expressing endogenous or recombinant CB2, with the understanding that selectivity against CB1 remains uncharacterized and should be controlled for with CB1-selective ligands or CB1-knockout models.

Structure-Function Studies of CB2 Antagonist Binding Mode

Compound 39 is distinguished by its computationally defined ligand-residue interaction profile, engaging strongly with residues L17, W6.48, V6.51, and C7.42 in the CB2 binding pocket [1]. This makes it a valuable tool for structure-function investigations aimed at understanding the molecular determinants of CB2 antagonism. Researchers performing site-directed mutagenesis, molecular dynamics simulations, or comparative binding studies can leverage compound 39's defined interaction fingerprint to probe the role of antagonist-specific hotspot residues, particularly L17. Such studies may inform the rational design of novel CB2 antagonists with improved selectivity or distinct signaling profiles.

Comparative Pharmacology Studies Distinguishing Neutral Antagonism from Inverse Agonism

Given that compound 39 is classified as an antagonist but its inverse agonist properties have not been characterized, it presents an opportunity for comparative pharmacology studies designed to dissect neutral antagonism versus inverse agonism at CB2 [1]. By comparing compound 39's effects on basal CB2 signaling (e.g., constitutive activity) with those of the well-characterized inverse agonist SR144528 and the protean ligand AM630, researchers can infer compound 39's functional mode and contribute to the understanding of ligand-specific CB2 signaling bias. Such studies are particularly relevant for elucidating the therapeutic relevance of CB2 inverse agonism in inflammatory and immune disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB2 receptor antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.